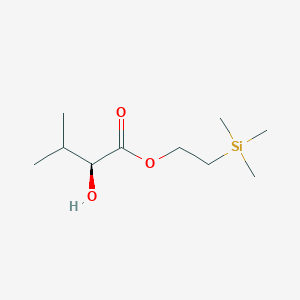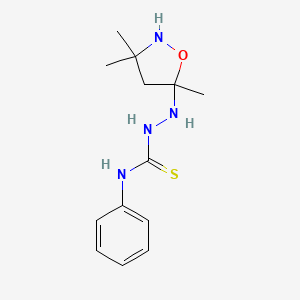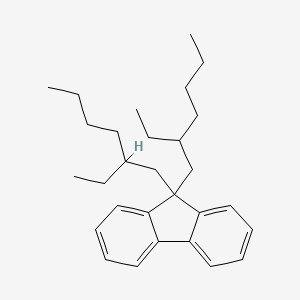![molecular formula C20H14F6N2O6S2 B14257894 Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) is a complex organic compound known for its unique chemical structure and properties. This compound features a methanesulfonamide group linked to a 1,4-phenylenebis(oxy-4,1-phenylene) backbone, with trifluoromethyl groups attached. It is primarily used in various chemical reactions and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) typically involves the reaction of methanesulfonamide with 1,4-phenylenebis(oxy-4,1-phenylene) under controlled conditions. The reaction is carried out in the presence of trifluoromethylating agents to introduce the trifluoromethyl groups. Common reagents used in this synthesis include potassium hexamethyldisilazide (KHMDS) and palladium catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl groups to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce methanesulfonamide derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) involves its interaction with specific molecular targets and pathways. The compound acts as a strong electron-withdrawing agent, influencing the reactivity of other molecules in the reaction. It can also interact with enzymes and proteins, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
- N,N-Bis(trifluoromethylsulfonyl)aniline
- N-Phenyl-trifluoromethanesulfonimide
- Phenyl triflimide
Uniqueness
Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of the trifluoromethyl groups enhances its electron-withdrawing capability, making it a valuable reagent in various chemical transformations .
Eigenschaften
Molekularformel |
C20H14F6N2O6S2 |
|---|---|
Molekulargewicht |
556.5 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-[4-[4-[4-(trifluoromethylsulfonylamino)phenoxy]phenoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H14F6N2O6S2/c21-19(22,23)35(29,30)27-13-1-5-15(6-2-13)33-17-9-11-18(12-10-17)34-16-7-3-14(4-8-16)28-36(31,32)20(24,25)26/h1-12,27-28H |
InChI-Schlüssel |
ONWJVOBZCBGVBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NS(=O)(=O)C(F)(F)F)OC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Methoxy[1,1'-binaphthalene]-2-thiol](/img/structure/B14257822.png)
stannane](/img/structure/B14257842.png)

![4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol](/img/structure/B14257852.png)
![2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide](/img/structure/B14257858.png)
![N~1~,N~3~,N~5~-Tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14257865.png)
![4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol](/img/structure/B14257869.png)


![2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14257879.png)
![4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14257881.png)

![4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14257888.png)
![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)
